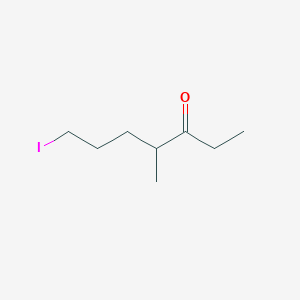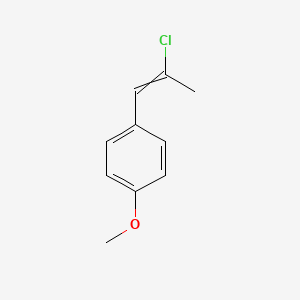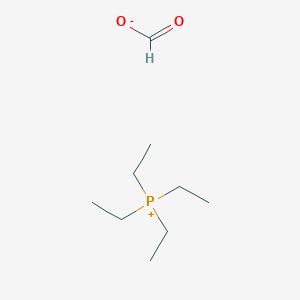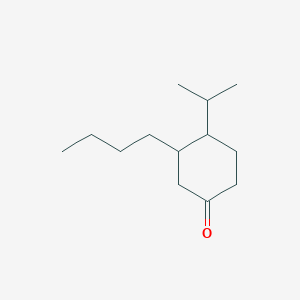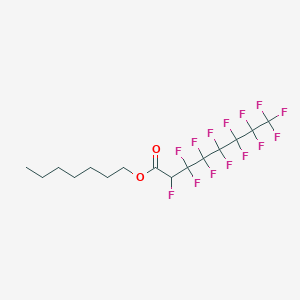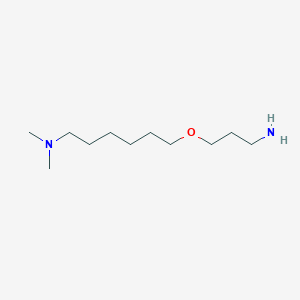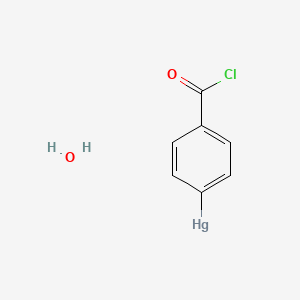
(4-Carbonochloridoylphenyl)mercury;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Carbonochloridoylphenyl)mercury;hydrate is a chemical compound that contains both organic and inorganic components It is characterized by the presence of a mercury atom bonded to a phenyl group substituted with a carbonochloridoyl group The hydrate form indicates that the compound includes water molecules in its crystalline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carbonochloridoylphenyl)mercury;hydrate typically involves the reaction of 4-chlorobenzoyl chloride with mercury salts under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition. The product is then purified through recrystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. Safety measures are crucial due to the toxicity of mercury compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Carbonochloridoylphenyl)mercury;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The carbonochloridoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and chlorinated by-products.
Reduction: Mercury(I) compounds and dechlorinated products.
Substitution: Various substituted phenylmercury compounds.
Wissenschaftliche Forschungsanwendungen
(4-Carbonochloridoylphenyl)mercury;hydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems and potential use in biochemical assays.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Carbonochloridoylphenyl)mercury;hydrate involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other biological processes. The carbonochloridoyl group can also participate in electrophilic reactions, further contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmercury acetate: Another organomercury compound with similar reactivity.
Mercury(II) chloride: A simple inorganic mercury compound used in various applications.
4-Chlorophenylmercury: A related compound with a different substituent on the phenyl ring.
Uniqueness
(4-Carbonochloridoylphenyl)mercury;hydrate is unique due to the presence of the carbonochloridoyl group, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
116614-67-6 |
|---|---|
Molekularformel |
C7H6ClHgO2 |
Molekulargewicht |
358.16 g/mol |
IUPAC-Name |
(4-carbonochloridoylphenyl)mercury;hydrate |
InChI |
InChI=1S/C7H4ClO.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H;;1H2 |
InChI-Schlüssel |
GZGAQVZJYQZEBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)Cl)[Hg].O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
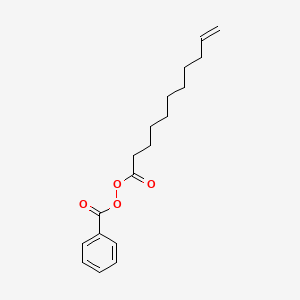
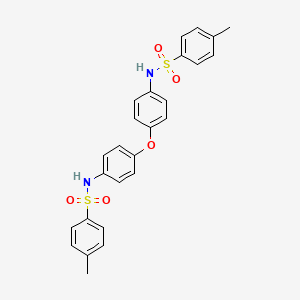

![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
